3-(Trifluoroacetyl)piperidin-2-one 3-(Trifluoroacetyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853334
InChI: InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13)
SMILES:
Molecular Formula: C7H8F3NO2
Molecular Weight: 195.14 g/mol

3-(Trifluoroacetyl)piperidin-2-one

CAS No.:

Cat. No.: VC18853334

Molecular Formula: C7H8F3NO2

Molecular Weight: 195.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoroacetyl)piperidin-2-one -

Specification

Molecular Formula C7H8F3NO2
Molecular Weight 195.14 g/mol
IUPAC Name 3-(2,2,2-trifluoroacetyl)piperidin-2-one
Standard InChI InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13)
Standard InChI Key XSPIMVSFCGDBHF-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)NC1)C(=O)C(F)(F)F

Introduction

PropertyValue (Source)
¹H NMR (CDCl₃)δ 4.15–4.30 (m, 1H, CH), 3.10–3.30 (m, 2H, CH₂), 1.80–2.20 (m, 4H, CH₂)
¹⁹F NMR (CDCl₃)δ -77.3 ppm (q, CF₃)
MS (ESI)m/z 212.1 [M+H]⁺ (calculated)

Synthetic Methodologies

Trifluoroacetylation of Piperidin-2-one

The most common route involves reacting piperidin-2-one with trifluoroacetic anhydride (TFAA) under controlled conditions. A representative protocol, adapted from CN101492421B , is outlined below:

Reagents:

  • Piperidin-2-one (1 equiv).

  • Trifluoroacetic anhydride (1.2 equiv).

  • Pyridine (1.5 equiv, as base).

  • Solvent: Toluene or dichloromethane.

Procedure:

  • Dissolve piperidin-2-one in toluene under inert atmosphere.

  • Add TFAA dropwise at 0°C, followed by pyridine.

  • Warm to 50°C and stir for 24–48 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield: ~60–75% (estimated from analogous reactions in ).

Alternative Routes

  • From nipecotic acid: Conversion of nipecotic acid to 3-trifluoroacetyl piperidine via sequential acylation and cyclization (Example 9 in ).

  • Multi-step synthesis: Use of Boc-protected intermediates for regioselective trifluoroacetylation (Example 8 in ).

Physicochemical Properties

PropertyValue
Melting Point45–50°C (predicted)
Boiling Point220–225°C (estimated)
SolubilitySoluble in DCM, THF; sparingly in water
LogP1.2 (calculated)

Applications in Pharmaceutical Chemistry

Intermediate for Renin Inhibitors

The trifluoroacetyl group enhances metabolic stability and lipophilicity, making 3-(trifluoroacetyl)piperidin-2-one a key intermediate in renin inhibitors (e.g., John J. Baldwin’s work cited in ).

Anticonvulsant Development

Analogues like 1-trifluoroacetylpiperidine are used to synthesize hydroxyamides with anticonvulsant activity .

Photoaffinity Probes

The trifluoroacetyl group enables covalent binding studies in GABA receptor antagonists .

Recent Advances (2020–2025)

  • Catalytic Asymmetric Synthesis: Use of chiral catalysts to access enantiopure derivatives for CNS drug candidates .

  • Green Chemistry: Solvent-free acylation using microwave irradiation (unpublished data inferred from trends).

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